(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, also known as S-101479, is a novel and selective serotonin 5-HT1A receptor agonist. It was first synthesized in 2005 by researchers at Sumitomo Dainippon Pharma Co., Ltd. The compound has shown promising results in preclinical studies for the treatment of various psychiatric and neurological disorders.
Wirkmechanismus
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine exerts its pharmacological effects by selectively activating the 5-HT1A receptor, a subtype of the serotonin receptor. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. This modulation is thought to underlie the therapeutic effects of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, regulation of neuronal firing, and modulation of synaptic plasticity. The compound has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is its high selectivity for the 5-HT1A receptor, which reduces the likelihood of off-target effects. The compound is also highly soluble in water, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is its relatively short half-life, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine. One direction is to further investigate its therapeutic potential in various psychiatric and neurological disorders, including anxiety, depression, and Parkinson's disease. Another direction is to explore the potential of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine.
Synthesemethoden
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2,3-dihydro-1H-indene with 2-bromo-1-phenylethanone in the presence of a base to form the corresponding ketone intermediate. The ketone is then reduced with sodium borohydride to give the desired amine product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been studied extensively for its potential therapeutic applications in various psychiatric and neurological disorders. In preclinical studies, (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has shown efficacy in animal models of anxiety, depression, schizophrenia, and Parkinson's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGMPHOYKKJHT-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.